1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process allows for the production of gram quantities of the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale continuous flow synthesis, which provides an attractive and straightforward access to significant quantities of bicyclo[1.1.1]pentane derivatives . This method is advantageous due to its scalability and the ability to produce high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a bioisostere in drug molecules, influencing their permeability, aqueous solubility, and metabolic stability.
Material Science: Its unique structure makes it a valuable building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The trimethylphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which lacks the chloromethyl and trimethylphenyl groups.
1-(Hydroxymethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane: A derivative with a hydroxymethyl group instead of a chloromethyl group.
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: A similar compound with a phenyl group instead of a trimethylphenyl group.
Uniqueness
1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and trimethylphenyl groups, which impart distinct reactivity and potential applications. The combination of these functional groups with the bicyclo[1.1.1]pentane scaffold makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-16/h4-5H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSMPCQEXWRTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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